Diisobutylene
Overview
Description
Synthesis Analysis
Diisobutylene can be synthesized through the catalysis of molecular sieves, where the conversion of isobutylene reached 80%, and the selectivity of diisobutylene was 90% under certain conditions, highlighting the efficiency of self-made R2 catalysts in this process (Zhang Hong-yu, 2006).
Molecular Structure Analysis
The molecular structure of gaseous isobutylene, a precursor to diisobutylene, has been investigated, revealing significant details such as internuclear distances and angles that are crucial for understanding its chemical behavior (L. Bartell & R. Bonham, 1960).
Chemical Reactions and Properties
Innovative catalysts have enabled the synthesis of highly reactive polyisobutylene, demonstrating the versatility of diisobutylene in polymer chemistry and its potential for creating materials with desired properties (I. Vasilenko et al., 2016).
Physical Properties Analysis
The crystal structure of polyisobutylene, which can be derived from diisobutylene, provides insights into its physical properties, including the arrangement of molecules and the impact of this arrangement on material characteristics (Tamotsu Tanaka et al., 1974).
Chemical Properties Analysis
Research on polyisobutylene polyurethane block copolymers has shed light on the chemical properties of diisobutylene-derived materials, such as their phase separation, mechanical properties, and thermal behavior, illustrating the compound's potential for creating advanced materials with tailored properties (T. A. Speckhard et al., 1985).
Scientific Research Applications
Alternative Diesel Fuel
Single-Cylinder Engine Fuel
- Application Summary : Diisobutylene has been used as fuel in single-cylinder engines .
- Methods of Application : In this context, Diisobutylene would be used as the primary fuel source for a single-cylinder engine. The engine would then be operated under normal conditions, and the exhaust would be analyzed .
- Results or Outcomes : The exhaust generated from combustion due to the burning of Diisobutylene fuel has been reported to contain high concentrations of olefins .
Biofuel
- Application Summary : Diisobutylene (DIB) is a high-performing hydrocarbon that can be readily produced from the dehydration and dimerization of isobutanol, which is produced from the fermentation of biomass-derived sugars .
- Methods of Application : The two most common isomers realized from this process are 2,4,4-trimethyl-1-pentene (α-DIB) and 2,4,4-trimethyl-2-pentene (β-DIB). These isomers have been used in combustion applications .
- Results or Outcomes : The α- and β- isomers exhibit dramatically different ignition temperatures at constant pressure and equivalence ratio. This may be attributed to different fragmentation pathways enabled by allylic versus vinylic carbons .
Solubilization of the β2-Adrenoceptor
- Application Summary : Diisobutylene maleic acid (DIBMA) has been used for the functional solubilization of the β2-adrenoceptor .
- Methods of Application : The β2-adrenoceptor remains functional in the DIBMA lipid particle and shows improved thermal stability compared with the n-dodecyl-b-D-maltopyranoside detergent-solubilized β2-adrenoceptor .
Preparation of Mono- and Dialkylated Diphenylamines
- Application Summary : Diisobutylene has been used in the preparation of mono- and dialkylated diphenylamines .
Isobutylene Dimerization through Catalytic Distillation
- Application Summary : An artificial neural network (ANN) has been developed to predict the molar concentration of diisobutylene in the distillate and residue streams within three specific columns: reactive (CDC), high pressure (ADC), and low pressure (TDC) .
- Methods of Application : The process simulation was conducted using DWSIM, an open-source platform. Following its validation, a sensitivity analysis was performed to identify the operational variables that influenced the molar fraction of DIB, DIM, and TBA in the outputs of the three columns .
- Results or Outcomes : The designed, trained, and validated ANN demonstrated a high performance, with a mean squared error (MSE) of 0.0008 and a linear regression coefficient ® of 0.9946 .
Safety And Hazards
Diisobutylene is highly flammable and can cause central nervous system depression . It is harmful to the lungs if swallowed and very toxic to the environment . It may cause drowsiness or dizziness . It may also cause respiratory irritation and skin irritation .
Relevant Papers
One relevant paper discusses the use of styrene maleic acid (SMA) and diisobutylene maleic acid (DIBMA) copolymers as an alternative to traditional detergent extraction of integral membrane proteins . Another paper investigates the low-temperature oxidation chemistry of 2,4,4-trimethyl-1-pentene (diisobutylene) triggered by dimethyl ether (DME) .
properties
IUPAC Name |
2,4,4-trimethylpent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |
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InChI Key |
FXNDIJDIPNCZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H16, Array | |
Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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DSSTOX Substance ID |
DTXSID4026765 | |
Record name | 2,4,4-Trimethyl-1-pentene | |
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Molecular Weight |
112.21 g/mol | |
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Physical Description |
Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals., Liquid, Dry Powder; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | 1-Pentene, 2,4,4-trimethyl- | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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Boiling Point |
214.7 °F at 760 mmHg (USCG, 1999), 101.4 °C, 101 °C | |
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Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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Flash Point |
35 °F (est.) (USCG, 1999), -5 °C, 23 °F (-5 °C) | |
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Solubility |
Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride, Solubility in water: none | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
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Density |
0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7150 @ 20 °C/4 °C, Relative density (water = 1): 0.7 | |
Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |
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Vapor Density |
3.8 (AIR= 1), Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
82.72 mmHg (USCG, 1999), 44.7 [mmHg], 44.7 mm Hg @ 25 °C, Vapor pressure, kPa at 38 °C: 10 | |
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Product Name |
2,4,4-Trimethyl-1-pentene | |
Color/Form |
Colorless liquid | |
CAS RN |
25167-70-8, 107-39-1 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-136.3 °F (USCG, 1999), -93.5 °C, -93 °C | |
Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,4-TRIMETHYL-1-PENTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.